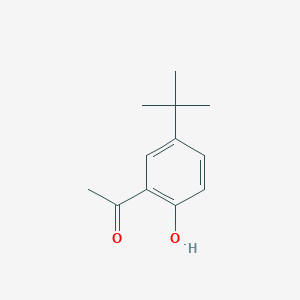

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Descripción general

Descripción

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C12H16O2. It is characterized by the presence of a tert-butyl group and a hydroxyphenyl group attached to an ethanone backbone. This compound is known for its applications in various fields, including chemical synthesis and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the acylation of 5-tert-butyl-2-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(5-tert-butyl-2-oxophenyl)ethanone or 1-(5-tert-butyl-2-carboxyphenyl)ethanone.

Reduction: Formation of 1-(5-tert-butyl-2-hydroxyphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carbonyl group can participate in nucleophilic addition reactions, affecting various biochemical processes .

Comparación Con Compuestos Similares

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone: Similar structure but with two tert-butyl groups and a different position of the hydroxy group.

2-Acetyl-4-tert-butylphenol: Similar structure but with the acetyl group in a different position.

Uniqueness: 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in chemical synthesis and industrial processes .

Actividad Biológica

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone, also known as 5-tert-butyl-2-hydroxyacetophenone, is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its phenolic structure and specific functional groups, has been investigated for various applications in chemistry, biology, and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O2. Its structure includes a tert-butyl group at the 5-position and a hydroxyl group at the 2-position of the acetophenone core. This configuration contributes to its unique chemical properties and reactivity.

Synthesis

The synthesis of this compound typically involves the acetylation of 5-tert-butyl-2-hydroxyphenol using acetic anhydride under acidic conditions. The process can be optimized by controlling temperature and reactant concentrations to enhance yield.

This compound exhibits biological activity primarily through its hydroxyl and carbonyl groups. The hydroxyl group facilitates hydrogen bonding with biological molecules, enhancing solubility and reactivity in physiological environments. The carbonyl group can participate in nucleophilic addition reactions, influencing various biochemical processes.

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties , attributed to the electron-donating ability of its hydroxyl group. This property allows it to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens. Its structural similarity to other phenolic compounds known for their antimicrobial effects warrants further investigation into its efficacy against bacteria and fungi.

Case Studies and Research Findings

Several studies have explored the biological activities of phenolic compounds similar to this compound:

- Antioxidant Activity : A study reported that phenolic compounds with similar structures effectively reduce oxidative stress markers in vitro, suggesting that this compound could exhibit comparable effects .

- Antimicrobial Studies : Research on related acetophenone derivatives indicates significant antibacterial activity against Gram-positive and Gram-negative bacteria . These findings imply that this compound may also possess similar antimicrobial properties.

- Anti-inflammatory Mechanisms : Investigations into structurally related compounds have shown their ability to inhibit pro-inflammatory cytokines in cell cultures . This suggests a potential for this compound to modulate inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone | Two tert-butyl groups; different hydroxy position | Antioxidant, anti-inflammatory |

| 2-Acetyl-4-tert-butylphenol | Acetyl group at different position | Antimicrobial, antioxidant |

| Chalcone Derivatives | Ketoethylenic moiety; various substitutions | Antiproliferative, antifungal |

Propiedades

IUPAC Name |

1-(5-tert-butyl-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCANIQKLIKENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972875 | |

| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57373-81-6 | |

| Record name | NSC97409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.